Indantadol

Descripción general

Descripción

Indantadol, also known as CHF-3381 or V-3381, is a drug that was initially investigated as an anticonvulsant and neuroprotective agent . It is currently under development for the treatment of neuropathic pain and chronic cough in Europe by Vernalis and Chiesi .

Molecular Structure Analysis

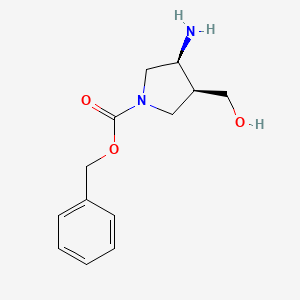

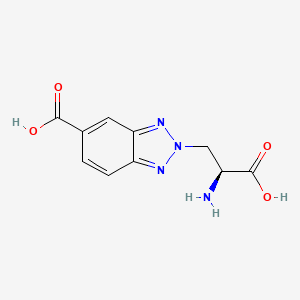

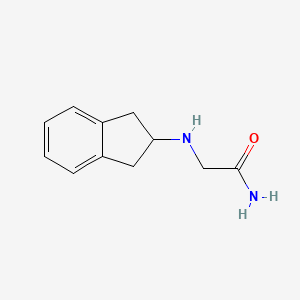

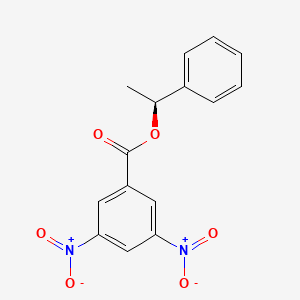

Indantadol has a molecular formula of C11H14N2O . Its molecular weight is 190.246 g/mol . The structure of Indantadol includes an indane ring, which is a crucial part of its molecular framework .

Aplicaciones Científicas De Investigación

Neuropathic Pain Management

Indantadol has been under development for the treatment of neuropathic pain . It acts as a non-competitive NMDA receptor antagonist, which may help in reducing the hyperexcitability of neurons that is often associated with neuropathic pain. This application is significant because current treatments for neuropathic pain are limited and can have undesirable side effects.

Chronic Cough Treatment

The compound has also been investigated for its efficacy in treating chronic cough . A pilot study initiated in 2009 explored this application, although it did not achieve significant efficacy in phase IIb clinical trials . Nonetheless, the potential for Indantadol to provide relief for chronic cough remains an area of interest.

Anticonvulsant Effects

Indantadol has been studied for its anticonvulsant properties . The drug’s ability to inhibit monoamine oxidase and block NMDA receptors suggests it could be useful in preventing or reducing the frequency of seizures, which is a promising avenue for individuals with epilepsy or other seizure disorders.

Neuroprotective Agent

Research has indicated that Indantadol may have neuroprotective activities . This could be particularly beneficial in conditions where neurodegeneration occurs, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.

Anti-inflammatory Applications

Indantadol’s mechanism of action suggests it may have anti-inflammatory properties . This could make it a candidate for research into treatments for various inflammatory conditions, from autoimmune diseases to general inflammation-related pain management.

Monoamine Oxidase Inhibition

As a non-selective monoamine oxidase (MAO) inhibitor, Indantadol could be relevant in the study of psychiatric and neurological disorders . MAO inhibitors are used to treat depression and anxiety, and Indantadol’s unique profile might offer advantages over existing MAO inhibitors.

Mecanismo De Acción

Target of Action

Indantadol primarily targets two key proteins in the body: the N-methyl-D-aspartate (NMDA) receptor and monoamine oxidase-A (MAO-A) . The NMDA receptor is a type of glutamate receptor that plays a crucial role in learning and memory. MAO-A is an enzyme involved in the breakdown of monoamine neurotransmitters, including serotonin and norepinephrine .

Mode of Action

Indantadol acts as a competitive, reversible, and non-selective MAO-A inhibitor . This means it binds to the active site of the MAO-A enzyme, preventing it from breaking down monoamines and thereby increasing their levels in the brain.

Additionally, Indantadol is a low-affinity, non-competitive NMDA receptor antagonist . It binds to a site on the NMDA receptor that is distinct from the active site, altering the receptor’s conformation and reducing its activity.

Biochemical Pathways

By inhibiting mao-a and antagonizing nmda receptors, indantadol likely impacts pathways involving monoamine neurotransmitters and glutamate signaling .

Result of Action

By increasing monoamine levels and reducing NMDA receptor activity, Indantadol may alleviate symptoms of conditions like neuropathic pain and chronic cough . .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-ylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,13H,5-7H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLULKBKWKTZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indantadol | |

CAS RN |

202844-10-8 | |

| Record name | Indantadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202844-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indantadol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202844108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indantadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDANTADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3867B9SQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[p-Chlorophenyl]-1,2-propanedione-2-oxime](/img/structure/B1609644.png)